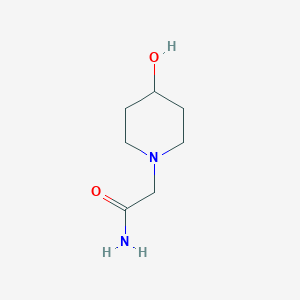![molecular formula C18H13BrO5 B2448329 2-(6-bromo-4H-benzo[d][1,3]dioxin-8-il)-7-metoxi-4H-croman-4-ona CAS No. 147723-12-4](/img/structure/B2448329.png)
2-(6-bromo-4H-benzo[d][1,3]dioxin-8-il)-7-metoxi-4H-croman-4-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-7-methoxy-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a brominated benzo[d][1,3]dioxin moiety and a methoxy group attached to the chromen-4-one core. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Aplicaciones Científicas De Investigación
2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-7-methoxy-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving oxidative stress and inflammation.
Industry: The compound may find applications in the development of new materials, such as polymers and dyes, due to its unique structural features.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, playing a pivotal role in natural products and synthetic organic chemistry .
Mode of Action
It’s known that the compound can be synthesized from salicylic acids and acetylenic esters, mediated by cui and nahco3 in acetonitrile . The resulting compound can then undergo room temperature amidation with primary amines to afford the corresponding salicylamides .
Biochemical Pathways
Similar compounds have been found to play a significant role in various biochemical pathways, contributing to the development of novel organic materials for luminescent applications due to their unique photophysical properties .
Action Environment
It’s known that environmental factors can significantly impact the effectiveness and stability of similar compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-7-methoxy-4H-chromen-4-one typically involves the following steps:
Formation of Chromen-4-one Core: The chromen-4-one core is synthesized through cyclization reactions involving salicylic acids and acetylenic esters under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-7-methoxy-4H-chromen-4-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the chromen-4-one core and the methoxy group.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction reactions can modify the oxidation state of the chromen-4-one core.
Comparación Con Compuestos Similares
Similar Compounds
2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromen-4-one: This compound lacks the methoxy group present in 2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-7-methoxy-4H-chromen-4-one.
(6-Bromo-4H-benzo[d][1,3]dioxin-8-yl)methanamine: This compound contains an amine group instead of the chromen-4-one core.
Uniqueness
The presence of both the brominated benzo[d][1,3]dioxin moiety and the methoxy group in 2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-7-methoxy-4H-chromen-4-one imparts unique chemical and biological properties that distinguish it from similar compounds. These structural features may enhance its reactivity and potential biological activities, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
2-(6-bromo-4H-1,3-benzodioxin-8-yl)-7-methoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrO5/c1-21-12-2-3-13-15(20)7-17(24-16(13)6-12)14-5-11(19)4-10-8-22-9-23-18(10)14/h2-7H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYIOACWCWIMCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=CC4=C3OCOC4)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
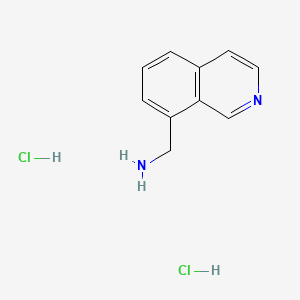
![5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2448249.png)
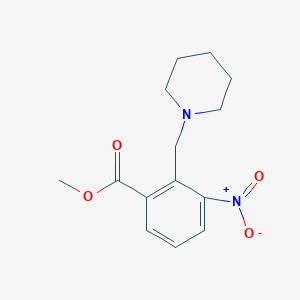

![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2448254.png)
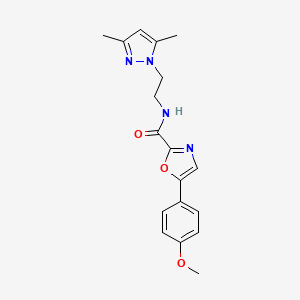
![(2Z)-6-methoxy-2-[(4-methoxyphenyl)methylidene]-7-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2448256.png)
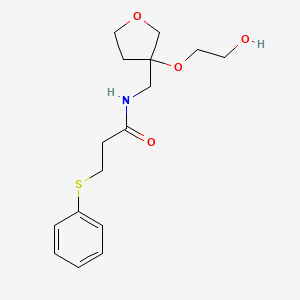

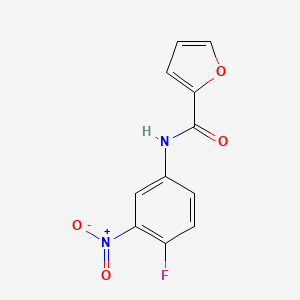
![3-CYANO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE](/img/structure/B2448263.png)
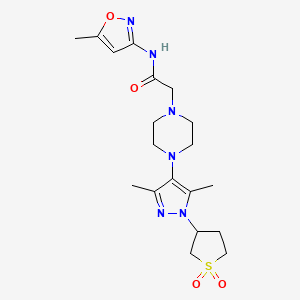
![5-(3,5-dimethoxyphenyl)-1-(4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2448267.png)
